Thiol-PEG12-acid
Description
Contextualizing Thiol-PEG12-acid within Contemporary Bioconjugation Chemistry
This compound is a specific heterobifunctional linker that has gained prominence in bioconjugation strategies. It features a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a discrete PEG chain of 12 ethylene (B1197577) oxide units. vectorlabs.combroadpharm.com This specific structure provides a balance of linker length and defined chemical reactivity.
The strategic importance of this compound lies in the orthogonal reactivity of its terminal groups:
The Thiol Group (-SH): This functional group exhibits high reactivity towards maleimide (B117702) groups, haloacetamides, and the surfaces of noble metals like gold. broadpharm.combroadpharm.com This allows for the specific attachment of the linker to cysteine residues on proteins or to gold nanoparticles and surfaces. vectorlabs.com
The Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (such as the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds. broadpharm.comvectorlabs.com This reaction is typically mediated by carbodiimide (B86325) chemistry, for example, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). gbiosciences.com
The presence of the hydrophilic PEG12 spacer enhances the aqueous solubility of the resulting conjugates and can help to minimize non-specific interactions. broadpharm.com This combination of features makes this compound a versatile tool for applications such as linking drugs to antibodies in antibody-drug conjugates (ADCs), functionalizing nanoparticle surfaces for biomedical applications, and developing sophisticated biosensors. cd-bioparticles.netvectorlabs.com It is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. glpbio.commedchemexpress.com
Historical Development and Evolution of Polyethylene (B3416737) Glycol Linkers in Advanced Biomedical Research
The journey of PEG in biomedical research began in the 1970s, when initial studies explored its conjugation to proteins to reduce their immunogenicity and prolong their circulation time in the bloodstream. chempep.comnih.govmdpi.com This process, termed "PEGylation," proved to be a groundbreaking strategy. researchgate.net A major milestone in the 1990s was the FDA approval of Adagen® (pegademase bovine), a PEGylated enzyme for treating severe combined immunodeficiency disease (SCID), which validated the clinical potential of this technology. nih.gov
The first generation of PEG linkers were often simple, homobifunctional molecules. However, the need for more precise and complex bioconjugates drove the development of heterobifunctional PEGs in the 1990s. chempep.com This evolution allowed researchers to move from random statistical conjugation to site-specific, controlled chemical linkages. The development included creating linkers with a variety of reactive ends, such as NHS esters, maleimides, and thiols, to target different functional groups on biomolecules. cd-bioparticles.net
Over the past decades, the technology has advanced further, leading to the creation of monodisperse or discrete PEG (dPEG®) linkers, such as this compound. chempep.comvectorlabs.com Unlike traditional polydisperse PEG polymers, which consist of a mixture of different chain lengths, discrete PEG linkers have a precisely defined molecular weight and length. sigmaaldrich.com This precision is critical in modern pharmaceutical development, where batch-to-batch consistency and a deep understanding of structure-activity relationships are paramount. The evolution from polydisperse polymers to discrete linkers represents a significant leap in sophistication, enabling the rational design of highly defined therapeutic and diagnostic agents.
Current Research Landscape and Significance of this compound in Scholarly Investigations
This compound is actively employed in a variety of cutting-edge research areas, reflecting its versatility and enabling properties. Its significance is demonstrated in its application for surface modification of nanoparticles, development of biosensors, and construction of complex bioconjugates.
Key Research Applications:
Nanoparticle Functionalization: The thiol group of this compound allows for strong and stable attachment to gold nanoparticles (AuNPs). vectorlabs.com The exposed carboxylic acid groups can then be used to attach targeting ligands or other molecules, or they can be left unreacted to impart a negative surface charge, enhancing colloidal stability. vectorlabs.com Research has shown its use in modulating glucose transport with functionalized gold nanoparticles and in systems designed to enhance transfection efficiency. vectorlabs.com
Biosensor Development: The linker is used to construct biosensors, including those based on fluorescence quenching by gold nanoparticles for assaying protease activity. vectorlabs.com In one study, a nanocomposite system for detecting cancer cells utilized this compound to link components in a FRET (Förster Resonance Energy Transfer)-based detection mechanism. vectorlabs.comsigmaaldrich.com
Bioconjugation and Drug Delivery: In a 2022 study, this compound was used to develop a DNA aptamer-based rapid detection platform for the SARS-CoV-2 Omicron variant. The linker was employed to conjugate the aptamer to a surface, demonstrating its utility in creating diagnostic tools. broadpharm.com
The defined length of the PEG12 chain (a spacer arm of 39 atoms, approximately 46.8 Å) is a critical feature, providing sufficient separation between conjugated molecules to avoid steric hindrance while maintaining a precise distance. vectorlabs.comadvancedchemtech.com
Below are tables detailing the physicochemical properties of this compound and a summary of its documented research applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Chemical Formula | C₂₇H₅₄O₁₄S | glpbio.comsigmaaldrich.com |
| Molecular Weight | 634.77 g/mol | glpbio.comsigmaaldrich.com |
| Appearance | Solid or viscous liquid | sigmaaldrich.com |
| Spacer Arm Length | 39 atoms / 46.8 Å | vectorlabs.comadvancedchemtech.com |
| Reactive Group 1 | Thiol (-SH) | broadpharm.comvectorlabs.com |
| Reactive Group 2 | Carboxylic Acid (-COOH) | broadpharm.comvectorlabs.com |
| Solubility | Water, Methylene (B1212753) Chloride, DMSO | vectorlabs.com |
Table 2: Selected Research Applications of this compound
| Application Area | Specific Use Case | Key Finding / Significance | Reference |
|---|---|---|---|
| Diagnostics | SARS-CoV-2 aptamer-based detection | Enabled covalent attachment of DNA aptamers for a rapid diagnostic test. | broadpharm.com |
| Biosensing | Protease activity assay | Used to attach fluorescent probes to gold nanoparticles for a quench-based assay. | vectorlabs.com |
| Oncology | Cancer cell detection | Integral part of a FRET-based nanocomposite to sense MMP2-overexpressing oral cancer cells. | vectorlabs.com |
| Drug Delivery | Enhanced transfection efficiency | Used in the synthesis of gold-PAMAM conjugates to improve gene delivery. | vectorlabs.com |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) |
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O14S/c28-27(29)1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42/h42H,1-26H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDURFKNRMLTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211174-73-9 | |
| Record name | Carboxy-PEG12-C2-Thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Comprehensive Spectroscopic Characterization of Thiol Peg12 Acid
Regiospecific Synthesis of Thiol-PEG12-acid and Tailored Derivatives
The synthesis of precisely defined PEG derivatives like this compound requires controlled polymerization techniques and strategic functionalization to ensure regioselectivity and high purity.
Controlled Polymerization Techniques for Precision PEG-based Linker Synthesis
The precise control over PEG chain length and molecular weight distribution is paramount for its application as a linker. Anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide (EO) is a cornerstone technique for synthesizing well-defined PEG chains Current time information in Bangalore, IN.polysciences.comrsc.orgmdpi.comacs.orgnih.goviu.edu. This method, often initiated by alkoxides or other nucleophiles in the presence of alkaline catalysts, allows for living polymerization, enabling the control of molecular weight by adjusting the monomer-to-initiator ratio and achieving narrow polydispersity indices (Đ) Current time information in Bangalore, IN.rsc.orgacs.org. Advanced methods, such as the use of phosphazene bases like t-BuP4, or controlled monomer addition via mass flow controllers, further enhance precision and safety in EO polymerization polysciences.comrsc.org. The development of monodisperse PEGs, often termed dPEG or PEOn, synthesized through state-of-the-art chemical synthesis, provides PEG chains with a specific number of ethylene glycol units, such as the PEG12 moiety, offering superior batch-to-batch consistency compared to polydisperse PEGs mdpi.com.
Functional Group Introduction and Strategic Protection of Thiol and Carboxylic Acid Moieties
The introduction of both a thiol (-SH) and a carboxylic acid (-COOH) group at opposite termini of the PEG chain requires careful synthetic planning, often involving sequential functionalization and the use of protecting groups.
Thiol Group Introduction: Thiol functionalities can be introduced through various routes. A common strategy involves the nucleophilic substitution of a terminal leaving group (e.g., tosylate) on a PEG chain with a thiol nucleophile, or via esterification reactions using mercapto acids like 3-mercaptopropionic acid, often catalyzed by acids researchgate.net. Enzymatic transesterification using lipases has also emerged as an environmentally friendly method researchgate.netacs.org. To prevent unwanted oxidation of the thiol group to disulfides or other oxidized species during synthesis and storage, thiol-protecting groups such as trityl (Trt) or 4-methoxytrityl (Mmt) are frequently employed mdpi.comgoogle.com. These acid-labile protecting groups can be selectively removed under mild acidic conditions to reveal the free thiol.
Carboxylic Acid Group Introduction: Carboxylic acid termini can be established through esterification of PEG hydroxyl groups with carboxylic acids or by oxidizing terminal hydroxyls to carboxyls researchgate.netacs.org. For instance, reacting hydroxyl-terminated PEG with activated carboxylic acids, or employing mercapto acids that also possess a carboxylic acid function, can lead to the desired bifunctionalization. The synthesis of PEGNBCA (PEG-norbornene-carboxylic acid) illustrates the incorporation of a carboxylic acid group for subsequent conjugation iu.edu.
Post-Polymerization Modification Approaches for this compound Analogs
Post-polymerization modification (PPM) offers a flexible route to synthesize this compound and its analogs by functionalizing pre-formed PEG chains. Thiol-ene click chemistry stands out as a powerful and versatile PPM strategy nih.govmdpi.comrsc.orgnih.govacs.org. This reaction proceeds efficiently under mild conditions, often initiated by UV light or thermal initiators, forming stable thioether linkages. By reacting an alkene-functionalized PEG with a thiol-containing molecule (or vice-versa), Thiol-PEG-acid derivatives can be readily synthesized. For example, PEG chains functionalized with alkene groups can be modified with thiol-containing molecules bearing a carboxylic acid, or vice-versa. Amide coupling reactions, typically employing carbodiimide (B86325) chemistry (e.g., EDC/NHS), are also utilized to link molecules with amine and carboxylic acid functionalities, which can be incorporated into PEG derivatives polysciences.combiochempeg.comcreativepegworks.com.
Spectroscopic and Chromatographic Elucidation of this compound Purity and Structure
Rigorous characterization is essential to confirm the structure, purity, and molecular weight of synthesized this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
¹H NMR spectroscopy is indispensable for confirming the presence and integrity of the PEG backbone and its terminal functional groups. The ¹H NMR spectrum of this compound would typically display characteristic signals:
PEG Backbone: A prominent multiplet in the region of 3.5-3.7 ppm, corresponding to the methylene (B1212753) protons (-O-CH₂-CH₂-O-) of the PEG chain balikesir.edu.tracs.org. The integration of this signal relative to the end-group signals allows for the estimation of the PEG chain length.
Thiol Terminus: Protons adjacent to the thiol group (e.g., -S-CH₂-) would appear in a distinct region, typically around 2.5-3.0 ppm, depending on the specific chemical environment balikesir.edu.tr.
Carboxylic Acid Terminus: Protons adjacent to the carboxylic acid group (e.g., -CH₂-COOH) would also exhibit characteristic chemical shifts, often in the range of 2.5-3.0 ppm as well, potentially overlapping with the thiol signals but distinguishable by their reactivity and further chemical shifts in ¹³C NMR.
The ¹³C NMR spectrum provides complementary structural information, showing distinct signals for the PEG backbone carbons and the carbons at the termini balikesir.edu.tracs.org. The degree of functionalization can be determined by comparing the integrated intensities of the end-group proton signals to those of the PEG backbone protons.
Table 2.1: Representative ¹H NMR Chemical Shifts for Thiol-PEG-acid
| Proton Type | Chemical Shift (δ, ppm) | Description |
| PEG Backbone (-O-CH₂-CH₂-O-) | 3.50 – 3.70 | Multiplet, characteristic of PEG repeating units |
| Thiol-Adjacent (-S-CH₂-) | 2.50 – 3.00 | Multiplet, specific to the thiol end-group |
| Carboxyl-Adjacent (-CH₂-COOH) | 2.50 – 3.00 | Multiplet, specific to the carboxyl end-group |
| Terminal Methyl (if present) | ~3.38 | Singlet, for methoxy-terminated PEGs (not for Thiol-PEG-acid) |
Note: Chemical shifts can vary slightly based on solvent, concentration, and specific PEG chain length.
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry techniques, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), are crucial for accurate molecular weight determination and purity assessment.
Molecular Weight Determination: For this compound, MS analysis would confirm the presence of the molecular ion peak corresponding to its calculated molecular weight (approximately 634.8 g/mol for the neutral molecule, with observed peaks often being protonated [M+H]⁺ or sodium adducts [M+Na]⁺) biochempeg.combroadpharm.com. The precise mass measurement provided by high-resolution MS can confirm the elemental composition.
Purity Assessment: MS spectra can reveal the presence of impurities, such as unreacted starting materials, shorter or longer PEG chains (if synthesized via less controlled methods), or side products. For thiol-containing compounds, MS can also detect oxidized species, such as disulfides or sulfonic acids, which may form during sample preparation or storage d-nb.inforesearchgate.net. The polydispersity index (PDI) is often determined by Gel Permeation Chromatography (GPC) or by analyzing the distribution of peaks in MALDI-TOF MS spectra for monodisperse polymers. Commercial this compound is typically reported with a purity of ≥95% broadpharm.com.
Table 2.2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion Type | Nominal Mass (Da) | Exact Mass (Da) | Notes |
| ESI-MS | [M+H]⁺ | 635 | 635.346 | Protonated molecule |
| ESI-MS | [M+Na]⁺ | 657 | 657.328 | Sodium adduct |
| MALDI-TOF MS | [M+Na]⁺ | 657 | 657.328 | Common adduct in MALDI-TOF |
| MALDI-TOF MS | [M+K]⁺ | 673 | 673.302 | Potassium adduct (less common) |
Note: Exact masses are calculated based on the chemical formula C₂₇H₅₄O₁₄S.
The combination of these advanced synthetic methodologies and precise spectroscopic characterization ensures the production of high-quality this compound, suitable for demanding applications requiring well-defined molecular linkers.
Compound List:
this compound
Polyethylene (B3416737) Glycol (PEG)
Ethylene Oxide (EO)
3-Mercaptopropionic Acid
Thiol-PEG-acid (general term)
Thiol-PEG2-acid
Thiol-PEG3-acid
Thiol-PEG4-acid
Thiol-PEG8-acid
Thiol-PEG-Carboxylic Acid
Carboxyl-PEG-Thiol
Mercapto carboxy polyethylene glycol
(PEG-S)₂ (Disulfide-linked PEG)
tBu-S-PEG (tert-Butyl protected thiol-PEG)
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for analyzing its separation characteristics. This method allows for the quantitative determination of the target compound and the detection of any impurities that may be present from synthesis or degradation. Given that thiol groups are not inherently fluorescent, HPLC analysis often involves a derivatization step with a fluorescent probe, such as SBD-F (N-(dansyl)-2-mercaptoethylamine), prior to chromatographic separation. This derivatization enhances detection sensitivity, typically yielding excitation wavelengths around 365 nm and emission wavelengths in the 500 nm region diva-portal.org.
Research findings consistently report this compound with high purity levels, commonly exceeding 95% as determined by HPLC sigmaaldrich.combroadpharm.combiochempeg.com. This high purity is critical for its intended applications, where the presence of impurities could lead to unintended side reactions or reduced efficacy. For instance, in the context of surface passivation for cell separation, the purity of this compound used as a coating agent is a key parameter influencing the reduction of nonspecific binding nih.gov. HPLC analysis can also be employed to monitor the success of purification steps during synthesis, ensuring that the final product meets stringent quality standards. While specific chromatographic conditions (e.g., mobile phase composition, column type, flow rate) are often proprietary or application-specific, the principle remains the separation of the desired this compound from related substances based on their differential interactions with the stationary and mobile phases.
Table 1: HPLC Purity Profile of this compound
| Parameter | Reported Value | Notes |
| Purity (HPLC) | >95% | Determined via HPLC, often following derivatization for detection sigmaaldrich.combroadpharm.combiochempeg.com. |
| Impurity Detection | Qualitative | Capable of identifying and quantifying synthetic byproducts or degradants. |
| Separation Basis | Polarity/Hydrophilicity | Based on interactions with stationary and mobile phases. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Verification
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable technique for confirming the presence and integrity of the characteristic functional groups within this compound. This method probes the vibrational modes of molecular bonds, providing a unique spectral fingerprint for the compound. The analysis focuses on identifying key absorption bands corresponding to the thiol (-SH), carboxylic acid (-COOH), and the polyethylene glycol (PEG) chain.
The presence of the thiol group is typically indicated by a weak S-H stretching vibration, often observed in the range of 2550–2600 cm⁻¹ researchgate.net. The carboxylic acid moiety exhibits characteristic absorptions, including a broad O-H stretching band in the ~3000 cm⁻¹ region (often overlapping with C-H stretches) and a strong C=O stretching band typically around 1700 cm⁻¹ journalijbcrr.com. The polyethylene glycol chain, a defining feature of this compound, is readily identified by strong C-O-C stretching vibrations, which usually appear as intense bands in the 1050–1150 cm⁻¹ range, and C-H stretching vibrations around 2850–2950 cm⁻¹ rockymountainlabs.com. FTIR is a non-destructive technique, allowing for the analysis of the molecule's structure without altering it, and its sensitivity to functional groups makes it highly valuable for quality control and structural elucidation.
Table 2: FTIR Characteristic Absorption Bands for this compound
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Associated Vibrations |
| Thiol (-SH) | 2550–2600 | S-H stretching (weak) |
| Carboxylic Acid (-COOH) | ~3000 (broad) | O-H stretching |
| ~1700 | C=O stretching (carbonyl) | |
| Polyethylene Glycol (PEG) | 1050–1150 | C-O-C stretching (ether) |
| 2850–2950 | C-H stretching (aliphatic) |
Compound Name Table:
| Common Name | Synonyms | CAS Number |
| This compound | HS-PEG12-COOH, Carboxy-PEG12-Thiol, CT(PEG)12, this compound, Mercapto carboxy polyethylene glycol | 1032347-93-5 |
Mechanistic Insights into the Diverse Reactivity Profiles of Thiol Peg12 Acid
Thiol-Mediated Reaction Pathways of Thiol-PEG12-acid
The thiol group of this compound is a potent nucleophile and exhibits a strong affinity for certain electrophiles and metal surfaces, enabling diverse conjugation strategies.
Nucleophilic Michael Addition Reactions with Maleimide (B117702) and Vinyl Sulfone Conjugates
The thiol group readily undergoes nucleophilic Michael addition reactions with electron-deficient alkenes, most notably maleimides and vinyl sulfones. These reactions are highly specific and efficient under mild conditions, forming stable thioether linkages.
Maleimide Conjugation: The reaction between a thiol and a maleimide proceeds via a conjugate addition mechanism. The nucleophilic thiol attacks the β-carbon of the maleimide double bond, leading to the formation of a stable thioether bond. This reaction is typically carried out in aqueous buffers at a near-neutral pH range, generally between pH 6.5 and 7.5, to ensure the thiol is sufficiently deprotonated to act as a nucleophile while minimizing maleimide hydrolysis. High conjugation yields, often exceeding 95%, are typically achieved within 1-2 hours at room temperature. thermofisher.comnih.govfrontiersin.org
Vinyl Sulfone Conjugation: Similar to maleimides, vinyl sulfones are potent Michael acceptors. The thiol group of this compound reacts with the vinyl sulfone moiety to form a stable thioether linkage. This reaction is also highly specific for thiols and generally proceeds efficiently under mild conditions. While maleimide reactions are optimal around pH 6.5-7.5, vinyl sulfone conjugations can be performed in a slightly broader pH range, often up to pH 8.5, to facilitate thiol deprotonation. Vinyl sulfone conjugates are often noted for their enhanced hydrolytic stability compared to maleimide adducts. nih.govresearchgate.netnih.gov
Table 3.1.1: Comparative Reactivity of this compound with Michael Acceptors
| Reaction Partner | Optimal pH Range | Typical Reaction Time | Resulting Linkage | Typical Yield | Notes |
| Maleimide | 6.5 – 7.5 | 1 – 2 hours | Thioether | >95% | Prone to hydrolysis at higher pH; sensitive to competing thiols. |
| Vinyl Sulfone | 6.5 – 8.5 | 2 – 4 hours | Thioether | ~90-95% | More hydrolytically stable than maleimide adducts. |
Disulfide Bond Formation and Thiol-Disulfide Exchange Mechanisms
The thiol group can participate in redox reactions, notably forming disulfide bonds.
Disulfide Bond Formation: Thiol groups can be oxidized to form disulfide bonds (-S-S-). This can occur through direct oxidation by agents like iodine, hydrogen peroxide, or dimethyl sulfoxide (B87167) (DMSO), or via aerobic oxidation catalyzed by transition metals. The reaction involves the loss of two protons and two electrons. Careful control of oxidation conditions is necessary to prevent over-oxidation to sulfonic acids. biolmolchem.commdpi.comorganic-chemistry.org
Thiol-Disulfide Exchange: Disulfide bonds can undergo exchange reactions with free thiols. In this process, a thiolate anion (deprotonated thiol) acts as a nucleophile, attacking one of the sulfur atoms in a disulfide bond, leading to the formation of a new disulfide and the release of a different thiol. This mechanism is reversible and is crucial in biological redox regulation and dynamic covalent chemistry. The rate of exchange is influenced by pH, with thiolate anions being more reactive nucleophiles. libretexts.orgresearchgate.netnih.gov
Table 3.1.2: Mechanisms of Thiol-Mediated Redox Reactions
| Process | Mechanism Description | Key Reagents/Conditions | Reversibility |
| Disulfide Bond Formation | Oxidation of two thiol groups (-SH) to form a disulfide bond (-S-S-) via loss of 2H⁺ and 2e⁻. | Oxidizing agents (I₂, H₂O₂, DMSO), aerobic oxidation; catalysts (e.g., metal salts). | No |
| Thiol-Disulfide Exchange | Nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'SSR''), forming a mixed disulfide and releasing a thiol (R'SH). | Presence of free thiols/thiolates and existing disulfide bonds. | Yes |
Dative Bonding Interactions with Transition Metal Surfaces in Materials Science
The terminal thiol group exhibits a strong affinity for noble metal surfaces, particularly gold (Au), silver (Ag), and copper (Cu). This interaction is characterized by the formation of a dative bond, where the sulfur atom donates electron density to the metal's vacant d-orbitals.
Self-Assembled Monolayers (SAMs): Thiol-terminated molecules like this compound spontaneously form highly ordered, dense monolayers on gold surfaces. This process, known as self-assembly, involves the chemisorption of the thiol headgroup onto the metal. The strong S-Au bond (approximately 45 kcal/mol) anchors the molecule, while van der Waals forces between the PEG chains contribute to the ordering and packing density of the monolayer. These SAMs are crucial for surface functionalization, creating hydrophilic, protein-repellent surfaces, and serve as platforms for biosensors and nanotechnology. sigmaaldrich.cndiva-portal.orgdiva-portal.orgmdpi.com
Table 3.1.3: Thiol Interactions with Metal Surfaces
| Metal Surface | Bonding Type | Monolayer Formation | Surface Property Modification | Characterization Techniques |
| Gold (Au) | Dative (S-Au) | Spontaneous SAMs | Hydrophilicity, reduced non-specific adsorption, passivation | XPS, Contact Angle, STM |
| Silver (Ag) | Dative (S-Ag) | SAMs | Similar to gold, but potentially less stable. | XPS, Contact Angle |
| Copper (Cu) | Dative (S-Cu) | SAMs | Surface passivation, corrosion resistance. | XPS |
Carboxylic Acid-Mediated Reaction Pathways of this compound
The carboxylic acid terminus of this compound provides a versatile handle for conjugation to molecules or surfaces containing nucleophilic groups, primarily amines.
Amide Bond Formation via Carbodiimide-Mediated Crosslinking (EDC/NHS)
The carboxylic acid group can be activated to form stable amide bonds with primary amines, a cornerstone of bioconjugation.
Mechanism: The most common method involves carbodiimide (B86325) chemistry, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS). EDC reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine to form an amide bond, or it can react with NHS to form a more stable NHS-ester. The NHS-ester is then readily attacked by a primary amine, regenerating NHS and forming the amide bond. The addition of NHS or Sulfo-NHS improves coupling efficiency and allows for the storage of the activated intermediate. thermofisher.comnih.govinterchim.frresearchgate.net
Reaction Conditions: These reactions are typically performed in aqueous buffers (e.g., PBS) or polar organic solvents. The optimal pH for amide bond formation is generally between pH 7 and 9, as this ensures the amine is in its unprotonated, nucleophilic form and the carboxylic acid is deprotonated. High yields, often exceeding 90%, are achievable. thermofisher.comnih.govinterchim.frresearchgate.net
Table 3.2.1: EDC/NHS Mediated Amide Bond Formation
| Reactants | Coupling Reagents | Buffer/Solvent | Optimal pH | Typical Yield | Reaction Time | Notes |
| This compound + Primary Amine (e.g., protein) | EDC/NHS | PBS, MES | 7.0 – 9.0 | >90% | 1 – 4 hours | NHS improves stability of activated intermediate; amine must be unprotonated. |
Esterification Reactions in Controlled Organic Synthesis
The carboxylic acid group can also be converted into an ester through reaction with alcohols. This is a fundamental transformation in organic synthesis, allowing for the modification of properties or the introduction of new functionalities.
Methods: Esterification can be achieved through various methods:
Fischer Esterification: Direct reaction of the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄). This is an equilibrium reaction, often requiring excess alcohol or water removal. mdpi.com
Carbodiimide-Mediated Esterification (Steglich Esterification): Similar to amide bond formation, EDC or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of DMAP can efficiently catalyze ester formation between carboxylic acids and alcohols under mild conditions. hmc.edunih.gov
Activation with Coupling Reagents: Uronium-based coupling agents such as HATU, HBTU, or TBTU, often in combination with a base like DIPEA or DMAP, can also facilitate esterification. researchgate.net
Other Methods: Reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) or TCFH/NMI have also been developed for efficient ester synthesis. mdpi.comhmc.edutcichemicals.com
Reaction Conditions: Conditions vary depending on the method, but many modern esterification techniques operate at room temperature and in common organic solvents, providing high yields and good functional group tolerance. mdpi.comhmc.eduresearchgate.nettcichemicals.com
Table 3.2.2: Common Esterification Methods for Carboxylic Acids
| Method | Catalyst/Reagent | Typical Conditions | Typical Yield | Notes |
| Fischer Esterification | Acid (e.g., H₂SO₄) | Heat, excess alcohol or water removal | Variable | Equilibrium-limited; can require harsh conditions. |
| Steglich Esterification | DCC/DMAP or EDC/DMAP | RT, DCM | 80-95% | Mild conditions, good for sensitive substrates. |
| Uronium-based Coupling | HATU, HBTU, TBTU + Base (DIPEA, DMAP) | RT, polar solvents | 80-95% | Efficient, low racemization for amino acid derivatives; can be selective for primary/secondary alcohols. |
| 2-Methyl-6-nitrobenzoic anhydride method | 2-Methyl-6-nitrobenzoic anhydride + DMAP, Et₃N | RT, various solvents | High | Mild, efficient, good functional group tolerance. |
Compound List:
this compound
Exploiting Orthogonal Reactivity for Selective Bioconjugation with this compound
Introduction to Orthogonal Bioconjugation Orthogonal bioconjugation refers to the ability to selectively modify different functional groups within a molecule or system without interference from other reactive sites. This approach is crucial for developing advanced biomaterials, targeted drug delivery systems, diagnostic tools, and functionalized surfaces, where precise control over the sequence and location of molecular attachments is paramount. The use of bifunctional linkers like this compound, which possess distinct and independently reactive functional groups, is central to achieving such controlled modifications.
Dual Reactivity of this compound this compound features two primary reactive handles: a thiol group and a carboxylic acid group, separated by a flexible polyethylene (B3416737) glycol (PEG) chain.
The Thiol Terminus: The thiol (-SH) group is a potent nucleophile, readily participating in several high-efficiency conjugation chemistries.
Michael Addition: This reaction involves the conjugate addition of the thiol to electron-deficient alkenes, most notably maleimides and vinyl sulfones. This process typically occurs under mild, near-neutral pH conditions (pH 6.5-7.5) and forms a stable thioether linkage nih.govcreativepegworks.comnih.gov. Thiol-ene click chemistry, a related reaction, involves the addition of a thiol to an alkene under UV irradiation or radical initiation, offering excellent functional group tolerance and aqueous compatibility escholarship.orgresearchgate.netconicet.gov.ar.
Disulfide Formation: Thiols can be oxidized to form disulfide bonds (-S-S-) with other thiol-containing molecules, providing a reversible linkage that can be exploited in drug delivery systems creativepegworks.comucl.ac.be.
The Carboxylic Acid Terminus: The terminal carboxylic acid (-COOH) group is amenable to activation for coupling reactions, most commonly with amine-containing molecules.
Amide Coupling (EDC/NHS): The most prevalent method involves activating the carboxylic acid using carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)-1-ethylcarbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or Sulfo-NHS windows.netthermofisher.comresearchgate.net. This activation forms a reactive intermediate (e.g., an NHS ester) that efficiently reacts with primary amines to create a stable amide bond. These reactions are typically performed under slightly acidic to neutral pH conditions (pH 4.5-7.5) windows.netthermofisher.combiochempeg.com.
Esterification: The carboxylic acid can also form ester bonds with alcohols under specific conditions.
Strategies for Orthogonal Bioconjugation using this compound The distinct chemical properties and optimal reaction conditions for the thiol and carboxylic acid groups enable sophisticated sequential conjugation strategies.
Sequential Conjugation: This approach involves modifying one functional group first, followed by modification of the second group under different reaction conditions, ensuring selectivity.
Strategy 1 (Carboxylic Acid First): The carboxylic acid terminus can be activated (e.g., using EDC/NHS) and coupled to amine-containing biomolecules (like proteins or peptides) or amine-functionalized surfaces. Subsequently, the exposed thiol group can be reacted with a maleimide- or vinyl sulfone-modified molecule, forming a stable thioether linkage polysciences.combiochempeg.com. This method is widely used for surface functionalization, such as creating protein-resistant coatings or immobilizing biomolecules on nanoparticles polysciences.combiochempeg.com.
Strategy 2 (Thiol First): Alternatively, the thiol group can be reacted first with a maleimide-functionalized molecule or surface. Following this, the carboxylic acid terminus can be activated and coupled to amine-containing targets. This sequence is effective for creating complex conjugates, such as antibody-drug conjugates (ADCs) or functionalized drug delivery vehicles ucl.ac.bebiochempeg.com.
Simultaneous/Parallel Conjugation: While less common for true orthogonality, it is theoretically possible to design reactions where both functional groups react concurrently if the reaction partners and conditions are carefully selected to avoid cross-reactivity and interference.
Research Findings and Applications this compound has been instrumental in various bioconjugation applications, demonstrating the power of orthogonal reactivity. For instance, its carboxylic acid group can be used to immobilize affinity ligands onto surfaces via EDC/NHS coupling, while the thiol group can subsequently bind to thiol-reactive molecules thermofisher.com. Similarly, it can functionalize gold nanoparticles through its thiol group, with the carboxylic acid group available for further conjugation to biomolecules polysciences.combiochempeg.com.
Data Table 1: Comparative Reactivity of Thiol and Carboxylic Acid Groups in this compound
| Functional Group | Typical Reaction | Reaction Partner(s) | Linkage Formed | Typical Reaction Conditions | Typical Yield |
| Thiol (-SH) | Michael Addition | Maleimides, Vinyl Sulfones | Thioether | pH 6.5-7.5, Room Temp. | High |
| Thiol (-SH) | Thiol-Ene Click | Alkenes | Thioether | UV/Radical Initiator | High |
| Thiol (-SH) | Disulfide Formation | Other Thiols | Disulfide | Oxidative conditions | Variable |
| Carboxylic Acid (-COOH) | Amide Coupling (EDC/NHS) | Primary Amines (R-NH₂) | Amide | pH 4.5-7.5, Room Temp. | High |
| Carboxylic Acid (-COOH) | Esterification | Alcohols | Ester | Acid catalyst, Dehydration | Moderate |
Data Table 2: Exemplary Orthogonal Bioconjugation Sequence using this compound
| Step | Reaction Description | This compound Functional Group Utilized | Target Molecule/Surface | Reagents/Conditions | Resulting Linkage |
| 1 | Conjugation of this compound to amine-functionalized nanoparticles. | Carboxylic Acid | Amine-functionalized Nanoparticles | This compound, EDC, NHS, pH 7.0, 2 hours, Room Temp. | Amide bond |
| 2 | Attachment of a maleimide-functionalized protein to the surface-bound this compound. | Thiol | Nanoparticle-PEG conjugate | Maleimide-protein, pH 7.0, 1 hour, Room Temp. | Thioether bond |
| 3 | Conjugation of this compound to a protein's amine groups. | Carboxylic Acid | Protein (Lysine residues) | This compound, EDC, NHS, pH 7.0, 2 hours, Room Temp. | Amide bond |
| 4 | Conjugation of a maleimide-functionalized dye to the protein-PEG conjugate. | Thiol | Protein-PEG conjugate | Maleimide-dye, pH 7.0, 1 hour, Room Temp. | Thioether bond |
Sophisticated Bioconjugation Strategies Enabled by Thiol Peg12 Acid
Protein and Peptide Conjugation Methodologies Utilizing Thiol-PEG12-acid Linkers
The dual functionality of this compound enables its application in various protein and peptide conjugation strategies, primarily targeting cysteine and lysine (B10760008) residues. This allows for the synthesis of well-defined bioconjugates with improved stability, solubility, and pharmacokinetic properties. vectorlabs.comaxispharm.com
The thiol group of this compound offers a reactive handle for site-specific modification of cysteine residues in proteins and peptides. Cysteine is a relatively rare amino acid, and its side chain thiol is highly nucleophilic, making it an ideal target for selective conjugation. nih.gov The most common strategy involves the reaction of the thiol group of the linker with a maleimide-functionalized protein. bachem.com
The process typically begins with the introduction of a maleimide (B117702) group onto the protein, often at a specific cysteine residue. The thiol group of this compound then reacts with the maleimide via a Michael addition reaction, forming a stable thioether bond. This reaction is highly efficient and proceeds under mild pH conditions (typically 6.5-7.5), which helps to maintain the structural integrity and biological activity of the protein. nih.gov
The reaction kinetics of the thiol-maleimide conjugation are influenced by the pH of the buffer, as the thiolate anion is the reactive species. nih.gov While the reaction is generally rapid, potential side reactions such as hydrolysis of the maleimide ring can occur, particularly at higher pH values. vectorlabs.com The stability of the resulting thioether linkage is a critical consideration, as retro-Michael reactions can lead to dissociation of the conjugate. prolynxinc.com
| Parameter | Condition | Impact on Cysteine Conjugation |
|---|---|---|
| pH | 6.5 - 7.5 | Optimal for specific and rapid reaction between thiol and maleimide. nih.gov |
| pH > 7.5 | Increased rate of maleimide hydrolysis, reducing conjugation efficiency. vectorlabs.com | |
| Thiol Source | This compound | Provides a nucleophilic thiol for reaction with an activated maleimide on the protein. |
| Protein Functional Group | Maleimide-activated Cysteine | Acts as the electrophile for the Michael addition reaction. |
| Resulting Linkage | Thioether bond | Generally stable, but can be susceptible to retro-Michael reaction. prolynxinc.com |
The carboxylic acid terminus of this compound provides a means for conjugation to primary amines, such as the ε-amino group of lysine residues. creative-biolabs.com Lysine is an abundant amino acid on the surface of most proteins, and its modification is a common strategy for bioconjugation.
To achieve this, the carboxylic acid group of this compound is typically activated to form a more reactive species. A widely used method is the formation of an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using carbodiimide (B86325) chemistry, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). creative-biolabs.com
The resulting NHS ester of this compound is highly reactive towards the primary amine of a lysine residue, forming a stable amide bond. creative-biolabs.com This reaction is most efficient at a slightly alkaline pH (7-9), where the lysine amine is deprotonated and thus more nucleophilic. The specificity of this reaction for lysine residues over other potentially nucleophilic amino acid side chains is generally good under these conditions.
The polyethylene (B3416737) glycol (PEG) spacer of the this compound linker plays a crucial role in the properties of the final bioconjugate. The length of the PEG chain can significantly influence the stability, solubility, aggregation propensity, and biological activity of the conjugated protein or peptide. nih.govacs.org
Studies have shown that PEGylation can enhance the proteolytic resistance of proteins. uliege.be The flexible and hydrophilic PEG chain can create a steric shield around the protein, hindering the approach of proteases. The length of the PEG spacer is a critical determinant of this effect, with longer chains generally providing greater protection. uliege.be However, an excessively long PEG chain can also sterically hinder the interaction of the protein with its target, potentially reducing its biological activity. nih.gov
The impact of PEG spacer length on the conformational stability of a protein is complex and can be site-specific. acs.org In some cases, PEGylation has been shown to increase the thermodynamic stability of a protein, while in others it has a neutral or even destabilizing effect. nih.gov The specific length of the PEG chain is a key factor in these outcomes. Shorter PEG oligomers have been observed to increase the folding rate of a protein, whereas longer chains can impact both folding and unfolding rates. acs.org
| PEG Spacer Length | Potential Effects on Conjugate Properties | Supporting Observations |
|---|---|---|
| Short (e.g., PEG12) | May provide sufficient spacing to maintain biological activity while offering some improvement in solubility and stability. Can influence protein folding rates. acs.org | Discrete PEG linkers like this compound offer precise control over spacer length. |
| Longer | Generally provides greater proteolytic resistance and can reduce immunogenicity. May also lead to decreased biological activity due to steric hindrance. uliege.benih.gov | The balance between increased stability and retained activity is a key consideration in PEG linker selection. |
| Variable | The effect on thermodynamic stability is protein- and site-dependent. nih.gov | The specific site of PEGylation and the protein's structure are critical factors. |
Oligonucleotide and Nucleic Acid Conjugation Approaches with this compound
This compound is also a valuable tool for the synthesis of oligonucleotide and nucleic acid conjugates. The conjugation of oligonucleotides to other molecules, including peptides, proteins, and PEG chains, is a widely employed strategy to improve their therapeutic potential by enhancing their stability, cellular uptake, and pharmacokinetic properties. creative-biogene.comnih.gov
The thiol group of this compound can be utilized for conjugation to oligonucleotides that have been functionalized with a thiol-reactive group, such as a maleimide or a haloacetamide. mdpi.com This allows for the site-specific attachment of the PEG linker to the oligonucleotide. Alternatively, a thiol-modified oligonucleotide can be prepared and then reacted with a maleimide-activated molecule, with this compound serving as a bridging linker. biosyn.com
The carboxylic acid end of the this compound linker can be used to attach the oligonucleotide conjugate to other molecules, such as targeting ligands or imaging agents. This is typically achieved by activating the carboxylic acid as an NHS ester, as described for protein conjugation.
PEGylation of oligonucleotides is known to increase their resistance to nuclease degradation and reduce their renal clearance, thereby prolonging their circulation time. creative-biogene.com The defined length of the PEG12 spacer in this compound allows for precise control over the degree of PEGylation and its impact on the properties of the oligonucleotide conjugate.
This compound in Antibody and Antibody-Drug Conjugate (ADC) Development
The development of homogeneous antibody-drug conjugates (ADCs) is a major focus in the field of targeted cancer therapy. Homogeneity, in terms of the drug-to-antibody ratio (DAR) and the site of conjugation, is crucial for ensuring consistent efficacy and a predictable safety profile. nih.gov this compound, as a heterobifunctional linker, has potential applications in strategies aimed at producing more homogeneous ADCs.
A promising approach for generating homogeneous ADCs is through the rebridging of interchain disulfide bonds in the antibody. mdpi.com In this strategy, the native disulfide bonds are first reduced to yield free thiol groups. A bis-reactive reagent is then used to covalently link the two thiols, thereby rebridging the disulfide bond and incorporating a payload. nih.gov
Reagents such as dibromomaleimides have been developed for this purpose. mdpi.com These molecules can react with both thiol groups from a reduced disulfide, creating a stable, covalent bridge. While this compound itself is not a bis-reactive rebridging agent, its structure is amenable to incorporation into such strategies. For instance, a drug molecule could be attached to the carboxylic acid end of this compound, and the thiol end could then be reacted with one of the reactive sites of a bis-electrophilic rebridging core that subsequently reacts with the antibody thiols. This would result in a defined linker-drug construct for conjugation.
The use of a PEG spacer, such as the PEG12 unit in this compound, within the linker of an ADC can also be beneficial for improving the solubility and pharmacokinetic properties of the conjugate. mdpi.com The defined length of the PEG chain ensures a consistent distance between the antibody and the drug, which can be important for optimal activity.
Assessment of Linker Stability and Payload Release Mechanisms in ADCs
The utility of thiol-containing linkers, such as this compound, in the architecture of antibody-drug conjugates (ADCs) is predicated on the covalent bond formed between the linker's thiol group and an electrophilic partner, typically a maleimide group, on the antibody or payload. This reaction results in a thiosuccinimide linkage. However, the stability of this linkage is a critical parameter influencing the ADC's therapeutic index.
Research has shown that the thiosuccinimide group can be susceptible to degradation in systemic circulation. nih.govresearchgate.net The primary mechanism of instability is a retro-Michael reaction, which cleaves the thioether bond, leading to premature release of the cytotoxic payload from the antibody. mdpi.com This deconjugation can result in off-target toxicity, as the highly potent drug is released into the bloodstream before reaching the target tumor cells. Furthermore, the released payload can be transferred to other thiol-containing molecules in the plasma, such as albumin. nih.gov The rate of this payload shedding from traditional thiosuccinimide-containing ADCs can be substantial. nih.gov
To counteract this instability, alternative strategies have been developed. One approach involves the hydrolysis of the thiosuccinimide ring to form a more stable maleamic acid derivative, which is less prone to the retro-Michael reaction. mdpi.com Other research has focused on developing novel linkers, such as those based on maleamic methyl esters, which form more stable connections with thiols from the outset. nih.govresearchgate.net
Payload release from ADCs constructed with thiol-based linkers is a two-fold consideration. Premature release, as described above, is an undesirable consequence of linker instability. The intended payload release mechanism occurs after the ADC has bound to its target antigen and has been internalized by the cancer cell. For ADCs with stable, non-cleavable thioether linkers, the release of the active drug typically relies on the complete proteolytic degradation of the antibody backbone within the lysosome. This process liberates the payload, which is still attached to the linker and the cysteine residue from the antibody.
| Linker Chemistry | Bond Formed | Relative Stability in Plasma | Primary Release Mechanism |
| Thiol-Maleimide | Thiosuccinimide | Moderate; susceptible to retro-Michael reaction | Linker cleavage (premature); Antibody degradation (intended) |
| Hydrolyzed Thiol-Maleimide | Maleamic acid thioether | High; resistant to retro-Michael reaction | Antibody degradation (intended) |
| Thiol-Disulfide | Disulfide | Low; cleavable by reducing agents (e.g., glutathione) | Reduction in intracellular environment (intended) |
| Thiol-Maleamic Methyl Ester | Amide thioether derivative | High; improved stability over standard maleimide | Antibody degradation (intended) |
Small Molecule Ligand Functionalization and Bioconjugation with this compound
This compound is a heterobifunctional linker, a class of molecules designed to connect two different chemical entities with high specificity. broadpharm.comvectorlabs.com Its utility stems from the orthogonal reactivity of its two terminal functional groups: a thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 12-unit polyethylene glycol (PEG) spacer. broadpharm.com
The thiol group provides a reactive handle for conjugation to a variety of electrophilic functional groups. It reacts readily with maleimides, vinyl sulfones, and haloacetamides to form stable covalent bonds. broadpharm.combroadpharm.com This reactivity is frequently exploited for attachment to proteins at cysteine residues or to other molecules that have been functionalized with a thiol-reactive group. broadpharm.com Additionally, the thiol group can be used to attach the linker to metal surfaces, such as gold or silver. broadpharm.com
At the other end of the molecule, the terminal carboxylic acid can be activated to react with nucleophiles, most commonly primary amines, to form a stable amide bond. broadpharm.com This reaction is typically facilitated by carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate. nih.govresearchgate.net
This dual reactivity allows this compound to act as a molecular bridge, enabling the precise bioconjugation of two disparate components. For instance, a small molecule drug containing a primary amine can be covalently linked to a protein containing a maleimide group. The hydrophilic PEG12 spacer plays a critical role by increasing the aqueous solubility and biocompatibility of the resulting conjugate and providing spatial separation between the two conjugated molecules, which can be crucial for maintaining their biological activity. broadpharm.comvectorlabs.com
| Functional Group | Reactive Partner(s) | Resulting Linkage |
| Thiol (-SH) | Maleimide, Vinyl Sulfone, Haloacetamide, OPSS | Thioether, Thioether, Thioether, Disulfide |
| Carboxylic Acid (-COOH) | Primary Amine (-NH2) (with activators like EDC/NHS) | Amide |
Application of this compound in Proteolysis-Targeting Chimeras (PROTACs) Synthesis and Degradation Systems
This compound is explicitly identified as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). glpbio.commedchemexpress.comanjiechem.com PROTACs are innovative therapeutic modalities that co-opt the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. glpbio.comaxispharm.com A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands. medchemexpress.comaxispharm.com
The linker is a critical determinant of a PROTAC's efficacy. axispharm.comprecisepeg.com Its primary role is to bridge the two ligands and facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com The length, rigidity, and chemical composition of the linker are crucial for optimizing the orientation and proximity of the POI and the E3 ligase within this complex, which is a prerequisite for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. nih.gov
| PROTAC Component | Function | Role of this compound |
| Target Protein Ligand ("Warhead") | Binds to the specific protein targeted for degradation. | Serves as a conjugation point (via its acid or thiol end) to connect this ligand to the E3 ligase ligand. |
| Linker | Connects the two ligands and positions them for ternary complex formation. | Acts as the flexible, hydrophilic spacer of a defined length (12 PEG units). |
| E3 Ligase Ligand ("Anchor") | Recruits a specific E3 ubiquitin ligase (e.g., CRBN, VHL). | Serves as a conjugation point (via its acid or thiol end) to connect this ligand to the warhead. |
Applications of Thiol Peg12 Acid in Advanced Nanomaterials Science and Surface Engineering
Surface Functionalization of Inorganic Nanoparticles with Thiol-PEG12-acid
The ability to tailor the surface properties of inorganic nanoparticles is paramount for their application in biological and material science domains. This compound serves as a versatile ligand for this purpose, imparting enhanced stability, biocompatibility, and functionality.
Gold Nanoparticle Modification and Enhanced Colloidal Stabilization
Gold nanoparticles (AuNPs) exhibit unique optical and electronic properties but are prone to aggregation in high salt concentrations and biological media. Surface modification with this compound provides a highly effective strategy to overcome this limitation. The thiol group forms a strong covalent bond with the gold surface, creating a self-assembled monolayer. The PEG12 chain extends into the surrounding medium, providing steric hindrance that prevents particle agglomeration and enhances colloidal stability. This "PEGylation" is crucial for many biomedical applications of AuNPs.
Research has demonstrated that the stability of AuNPs is significantly influenced by the nature of the thiol-containing ligand. Studies comparing various thiol compounds have shown that PEG-functionalized thiols offer superior stability in aqueous solutions. The hydrophilic PEG chains not only prevent aggregation but also reduce non-specific binding of proteins to the nanoparticle surface, a critical feature for in vivo applications.
Key Research Findings on Gold Nanoparticle Stabilization:
| Ligand | Observation | Implication |
| Thiol-PEG | Confers excellent stability in high salt and biological media. | Enables the use of AuNPs in physiological environments. |
| Mixed Thiol Ligands | A combination of PEG-thiol and other functional thiols allows for tunable surface properties. | Facilitates the attachment of specific targeting molecules while maintaining stability. |
Quantum Dot Functionalization for Enhanced Bioimaging Applications
Quantum dots (QDs) are semiconductor nanocrystals with remarkable photophysical properties, making them excellent probes for bioimaging. nih.gov However, their hydrophobic native surface ligands must be replaced with hydrophilic ones to render them water-soluble and biocompatible for biological applications. This compound is an ideal candidate for this ligand exchange process.
The thiol group readily binds to the zinc sulfide (B99878) (ZnS) shell commonly used to cap QDs, while the PEG12 linker ensures their dispersion and stability in aqueous buffers. mdpi.com The terminal carboxylic acid group provides a convenient handle for the covalent attachment of biomolecules such as antibodies, peptides, or nucleic acids, enabling targeted imaging of specific cellular structures or biomarkers. researchgate.net This functionalization is crucial for minimizing non-specific binding to cells and tissues, thereby improving the signal-to-noise ratio in bioimaging experiments. researchgate.net The use of PEGylated thiol ligands has been shown to preserve the quantum yield and photostability of QDs, which is essential for long-term imaging studies. mdpi.com
Magnetic Nanoparticle Surface Chemistry and Biocompatibilization
Magnetic nanoparticles (MNPs), particularly superparamagnetic iron oxide nanoparticles (SPIONs), have garnered significant interest for biomedical applications such as magnetic resonance imaging (MRI) contrast enhancement and targeted drug delivery. nih.govnih.gov A key challenge in their use is preventing aggregation and ensuring biocompatibility in physiological environments. taylorfrancis.com
Surface modification with this compound provides a robust solution for the biocompatibilization of MNPs. The process typically involves an initial silanization of the iron oxide surface to introduce thiol groups, which then serve as anchoring points for the this compound. mdpi.com The PEG12 chain forms a hydrophilic shell around the MNP, which shields the magnetic core, reduces protein adsorption, and prevents aggregation. nih.gov This PEGylated surface enhances the circulation time of the nanoparticles in the bloodstream, a critical factor for in vivo applications. The terminal carboxylic acid can be further utilized to conjugate targeting moieties or therapeutic agents, enabling the development of multifunctional theranostic platforms. nih.gov
Fabrication of Robust Self-Assembled Monolayers (SAMs) Utilizing this compound
The spontaneous organization of molecules on a surface to form a well-ordered, single-molecule-thick layer is known as self-assembly. This compound is an excellent building block for the fabrication of self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The strong, specific interaction between the thiol group and the gold substrate drives the formation of a dense and stable monolayer.
The process of forming a SAM with this compound is straightforward, typically involving the immersion of a clean gold substrate into a dilute solution of the thiol. The molecules arrange themselves with the thiol group bound to the surface and the PEG-acid chain extending outwards. This creates a well-defined surface with specific chemical and physical properties. The resulting SAMs are highly ordered and can be used to control interfacial properties such as wetting, adhesion, and biocompatibility. The terminal carboxylic acid groups can be used to immobilize proteins, DNA, or other biomolecules, making these SAMs valuable platforms for biosensor development and studies of cell-surface interactions.
Integration of this compound in Advanced Polymer and Hydrogel Systems
The unique properties of this compound also lend themselves to the development of advanced polymer and hydrogel materials with tailored functionalities for biomedical applications.
Thiol-Functionalized Hydrogels for Biomedical Applications and Drug Delivery
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water. Their soft, tissue-like properties make them ideal for various biomedical applications, including drug delivery and tissue engineering. Thiol-functionalized hydrogels, or "thiomers," can be created by incorporating this compound into the polymer backbone.
The thiol groups can undergo various cross-linking reactions, such as disulfide bond formation or thiol-ene reactions, to form the hydrogel network. These in situ gelling properties are highly advantageous for injectable drug delivery systems. The PEG component enhances the biocompatibility and water-retention capacity of the hydrogel. The carboxylic acid groups can be used to electrostatically load charged drug molecules or to covalently attach sensitive therapeutic agents. The resulting hydrogels can provide sustained release of the encapsulated drugs, improving their therapeutic efficacy and reducing side effects.
Polymer Conjugates for Enhanced Material Properties and Biocompatibility
This compound serves as a critical heterobifunctional linker in the synthesis of advanced polymer conjugates, designed to improve the intrinsic properties of materials for biomedical and nanotechnology applications. Its distinct chemical functionalities—a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer—enable the covalent linkage of different molecules and materials, thereby creating hybrid structures with synergistic characteristics.
Research in this area has demonstrated that conjugating polymers with Thiol-PEG-acid linkers can significantly enhance their performance. For instance, in the realm of drug delivery, these linkers are used to attach polymers to nanoparticles, creating a "stealth" layer that prolongs circulation time in the bloodstream by evading the immune system. mdpi.com The hydrophilic PEG chain forms a hydration layer that sterically hinders the approach of opsonin proteins, which would otherwise mark the nanoparticles for clearance by macrophages. mdpi.com
Furthermore, the conjugation of biocompatible polymers like poly(lactic acid) (PLA) with PEG through thiol-terminated linkers has been explored for the creation of amphiphilic block copolymers. nih.gov These copolymers can self-assemble into nanoparticles with a hydrophobic core for drug encapsulation and a hydrophilic PEG shell that enhances stability and biocompatibility. nih.gov The presence of the terminal thiol group on such constructs offers a site for further functionalization, for example, by attaching targeting ligands to direct the nanoparticles to specific tissues or cells.
The table below summarizes the key functionalities of this compound in creating polymer conjugates and the resulting benefits.
| Component | Function | Enhanced Property |
| Thiol (-SH) Group | Covalent attachment to metal surfaces (e.g., gold, silver) or thiol-reactive groups. researchgate.netnih.gov | Stable anchoring of the conjugate to a substrate or another molecule. |
| PEG12 Spacer | Provides a flexible, hydrophilic chain. researchgate.net | Increased aqueous solubility, reduced non-specific protein binding, and steric stabilization. mdpi.com |
| Carboxylic Acid (-COOH) Group | Covalent attachment to amine-containing molecules (e.g., proteins, peptides, polymers) via amide bond formation. researchgate.netnih.gov | Versatile conjugation of bioactive molecules or other polymers to the material. |
| Overall Conjugate | Combines the properties of the constituent parts in a single molecular architecture. | Improved biocompatibility, enhanced stability in biological fluids, and potential for targeted delivery. |
This compound in Sophisticated Biosensor Interface Design
The unique molecular architecture of this compound makes it an exemplary component in the design of advanced biosensor interfaces. Its ability to form well-ordered and functional monolayers on sensor surfaces is pivotal for achieving high sensitivity and specificity.
Electrochemical Biosensors and Peptide-Based Sensing Platforms
In the field of electrochemical biosensors, the precise immobilization of biorecognition elements, such as peptides, onto the electrode surface is paramount for reliable signal transduction. This compound facilitates this by forming a self-assembled monolayer (SAM) on gold electrodes. The thiol group ensures a strong and stable covalent attachment to the gold surface, while the PEG spacer creates a hydrophilic environment that extends the peptide away from the surface, minimizing steric hindrance and maintaining its biological activity. sprpages.nl
Peptides are increasingly used as biorecognition elements due to their high stability, specificity, and ease of synthesis. x-mol.comreichertspr.com The carboxylic acid terminus of this compound provides a convenient point of attachment for the N-terminus of a peptide, resulting in a well-oriented immobilization. This orientation is crucial for ensuring that the peptide's binding sites are accessible to the target analyte in the sample.
The PEG linker plays a dual role in this context. Firstly, it acts as a spacer, physically separating the peptide from the electrode surface, which can otherwise lead to denaturation or loss of function. Secondly, the hydrophilic nature of the PEG chain helps to prevent the non-specific adsorption of other proteins and molecules from the sample onto the electrode surface. mdpi.com This reduction in background noise is critical for the development of highly sensitive biosensors.
Research on peptide-based electrochemical biosensors has shown that the nature of the linker molecule significantly impacts sensor performance. The use of thiol-terminated linkers for attachment to gold surfaces is a well-established strategy. sprpages.nl For example, in a study on an electrochemical biosensor for Dengue virus detection, L-cysteine was used to immobilize a specific peptide epitope on a gold electrode. x-mol.com The thiol group of the cysteine anchored the molecule to the gold, allowing for the subsequent attachment of the peptide. This compound offers an advancement on this principle by incorporating the beneficial properties of the PEG spacer.
The table below outlines the advantages of using this compound in the construction of peptide-based electrochemical biosensors.
| Feature | Contribution of this compound | Impact on Biosensor Performance |
| Surface Attachment | The thiol group forms a stable covalent bond with the gold electrode surface. sprpages.nl | Ensures the long-term stability and reusability of the sensor. |
| Bioreceptor Immobilization | The carboxylic acid group allows for the covalent and oriented attachment of peptides. | Maximizes the accessibility of peptide binding sites for the target analyte. |
| Spacer Function | The PEG12 chain physically separates the peptide from the electrode surface. | Preserves the biological activity of the immobilized peptide. |
| Anti-fouling Properties | The hydrophilic PEG chain resists the non-specific adsorption of interfering molecules. mdpi.com | Increases the signal-to-noise ratio, leading to higher sensitivity and specificity. |
Development of Surface Plasmon Resonance (SPR) Sensors
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. The performance of an SPR biosensor is critically dependent on the quality of the sensor chip surface and the strategy used to immobilize the ligand. This compound is ideally suited for the functionalization of gold-coated SPR sensor chips.
The process begins with the formation of a self-assembled monolayer (SAM) of this compound on the gold surface of the SPR chip. The thiol groups spontaneously bind to the gold, creating a densely packed and well-ordered monolayer. nih.gov This SAM serves as a versatile platform for the subsequent immobilization of a wide range of ligands, including proteins, antibodies, and nucleic acids, via the terminal carboxylic acid groups. nih.gov
The inclusion of the PEG12 spacer is particularly advantageous in SPR applications. It creates a hydrophilic, three-dimensional environment that extends the immobilized ligand into the sample flow, making it more accessible for interaction with the analyte. nih.gov This can lead to improved binding kinetics and a more accurate determination of binding affinities. Furthermore, the PEG layer effectively suppresses the non-specific binding of molecules from the sample to the sensor surface, a common issue that can obscure the specific binding signal. nih.gov
A study on an SPR immunosensor for insulin (B600854) detection utilized a heterobifunctional oligo(ethyleneglycol)-dithiocarboxylic acid derivative to functionalize the gold chip. researchgate.net This linker, similar in principle to this compound, allowed for the covalent immobilization of insulin. The resulting sensor exhibited high resistance to non-specific protein adsorption and could detect insulin at very low concentrations. researchgate.net The sensor surface could also be regenerated multiple times without significant loss of activity, demonstrating the stability of the thiol-gold linkage. researchgate.net
The table below summarizes key research findings on the impact of surface functionalization on SPR sensor performance, highlighting the principles that apply to the use of this compound.
| Study Focus | Key Findings | Relevance to this compound |
| Insulin Immunosensor | An oligo(ethyleneglycol)-dithiocarboxylic acid linker on a gold SPR chip enabled sensitive and specific insulin detection with high resistance to non-specific binding. researchgate.net | Demonstrates the effectiveness of a hydrophilic PEG-like spacer and a carboxylic acid terminus for ligand immobilization and reducing fouling. |
| Anti-GAD Antibody Detection | Mixed SAMs of short and long-chain thiols on a gold SPR chip were used to control the surface density of immobilized streptavidin for antibody detection. nih.gov | Highlights the versatility of thiol-based SAMs in optimizing the sensor surface for specific applications. |
| General SPR Surface Design | PEG-modified surfaces show significant anti-fouling properties, even at high concentrations of interfering proteins like BSA. nih.gov | Reinforces the importance of the PEG component in this compound for creating robust and reliable SPR biosensors. |
Biomedical and Bioengineering Research Applications of Thiol Peg12 Acid
Thiol-PEG12-acid in Advanced Drug Delivery Systems Research
The application of this compound in the research and development of sophisticated drug delivery systems is a rapidly advancing field. Its ability to link different components facilitates the design of multifunctional systems that can overcome various biological barriers and deliver therapeutic agents to specific sites of action.
Investigation of Passive and Active Targeting Strategies for Therapeutic Agents
This compound is instrumental in the functionalization of nanoparticles for both passive and active targeting of therapeutic agents to diseased tissues, particularly in cancer therapy.
Passive Targeting: The enhanced permeability and retention (EPR) effect is a key mechanism for passive tumor targeting. Nanoparticles, due to their size, can preferentially accumulate in tumor tissues where the blood vessels are leaky. PEGylation of these nanoparticles using linkers like this compound is crucial for prolonging their circulation time in the bloodstream, which enhances the probability of their accumulation in the tumor via the EPR effect. The PEG layer provides a hydrophilic shield that reduces opsonization and subsequent clearance by the reticuloendothelial system (RES).
Active Targeting: For more precise delivery, this compound is used to attach targeting ligands, such as peptides and antibodies, to the surface of drug-loaded nanoparticles. These ligands recognize and bind to specific receptors that are overexpressed on the surface of cancer cells. For instance, research has explored the conjugation of peptides that target specific tumor markers to nanoparticles functionalized with this compound. The carboxylic acid end of the linker is used to form a stable amide bond with the targeting peptide, while the thiol end anchors the entire construct to a gold nanoparticle or another carrier. This active targeting strategy has been shown in preclinical studies to enhance the cellular uptake of the therapeutic payload by cancer cells, leading to improved efficacy.
| Targeting Strategy | Mechanism | Role of this compound | Example Research Area |
| Passive Targeting | Enhanced Permeability and Retention (EPR) effect in tumor vasculature. | PEGylation of nanoparticles to increase circulation time and accumulation in tumors. | Functionalization of liposomes and polymeric nanoparticles for cancer drug delivery. |
| Active Targeting | Ligand-receptor interactions on the surface of target cells. | Conjugation of targeting moieties (e.g., peptides, antibodies) to drug carriers. | Development of peptide-conjugated gold nanoparticles for targeted cancer therapy. |
PEGylation for Enhanced Pharmacokinetics and Reduced Immunogenicity of Biologics
The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic profile and reduce the immunogenicity of biologic drugs such as proteins and peptides. nih.gov this compound serves as a valuable linker in this process.
By conjugating this compound to a biologic, the hydrodynamic radius of the molecule is increased. This increased size reduces its renal clearance, thereby prolonging its half-life in the bloodstream. nih.gov A longer half-life often translates to less frequent administration, which can improve patient compliance. Furthermore, the flexible and hydrophilic PEG chain can mask the surface of the biologic, shielding it from proteolytic enzymes and reducing its degradation rate.
The PEG layer also sterically hinders the recognition of the biologic by the immune system, leading to a significant reduction in its immunogenicity. nih.govdovepress.comnih.gov This is particularly important for non-human derived proteins or proteins that are administered chronically. Research has demonstrated that PEGylation can lead to a significant decrease in the production of anti-drug antibodies.
| Parameter | Effect of PEGylation with this compound | Rationale |
| Pharmacokinetics | Increased circulation half-life, Reduced clearance. | Increased hydrodynamic size reduces renal filtration and enzymatic degradation. nih.gov |
| Immunogenicity | Reduced immunogenicity and antigenicity. | Steric hindrance of the PEG chain masks epitopes on the biologic, preventing immune recognition. nih.govdovepress.comnih.gov |
Development of Controlled Release Systems Utilizing this compound Conjugates
This compound is also employed in the design of controlled-release drug delivery systems. These systems are engineered to release their therapeutic payload in response to specific stimuli present in the target microenvironment, such as changes in pH or redox potential.
Diagnostic and Bioimaging Probe Development with this compound
The unique properties of this compound also make it a valuable tool in the development of probes for diagnostics and bioimaging. advancedchemtech.com Its ability to link imaging agents to targeting moieties or nanoparticles allows for the creation of highly sensitive and specific probes for various imaging modalities.
Design of Imaging Agents for Molecular Imaging Modalities
This compound is utilized in the construction of targeted contrast agents for molecular imaging techniques such as magnetic resonance imaging (MRI) and optical imaging. For instance, the thiol group can be used to attach the linker to the surface of gold nanoparticles or quantum dots, which have unique optical properties. nih.govfishersci.cahowarthgroup.orgnih.govbiomedres.usmdpi.comnih.govmdpi.commdpi.comscispace.comrsc.org The carboxylic acid end can then be used to conjugate a targeting ligand, such as an antibody or peptide, that directs the nanoparticle to a specific biological target.
In the context of MRI, this compound can be used to functionalize superparamagnetic iron oxide nanoparticles (SPIONs). By attaching a targeting molecule to the SPIONs via the linker, the contrast agent can accumulate at the site of disease, leading to enhanced contrast in the MR image.
Conjugation to Fluorescent Dyes and Reporter Molecules for Biological Tracing
In the realm of biological tracing and cellular imaging, this compound is used to conjugate fluorescent dyes and other reporter molecules to biomolecules or nanoparticles. nih.govnih.govmdpi.comnih.govdntb.gov.ua The thiol end of the linker can react with maleimide-functionalized fluorescent dyes, while the carboxylic acid end can be attached to a protein or other molecule of interest. This allows for the specific labeling of cellular components for visualization by fluorescence microscopy.
The PEG12 spacer in these conjugates helps to reduce non-specific binding of the fluorescent probe to cellular structures, which can improve the signal-to-noise ratio in imaging experiments. Furthermore, the hydrophilic nature of the PEG chain enhances the water solubility of often hydrophobic fluorescent dyes, making them more suitable for use in biological systems.
| Application | Role of this compound | Example |
| Molecular Imaging | Anchoring imaging agents (e.g., quantum dots, SPIONs) to targeting ligands. | Development of antibody-conjugated quantum dots for targeted cancer imaging. nih.gov |
| Biological Tracing | Conjugating fluorescent dyes to biomolecules for cellular imaging. | Labeling of specific proteins with fluorescent probes for tracking their intracellular localization. nih.gov |
Tissue Engineering and Regenerative Medicine Applications of this compound
The field of tissue engineering aims to develop biological substitutes that restore, maintain, or improve tissue function. This compound serves as a valuable tool in this field due to its ability to modify surfaces and form hydrogels, thereby creating environments that support cellular growth and tissue formation.
Cell Encapsulation and Scaffold Functionalization for Cellular Growth
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM) of tissues, providing an ideal environment for cell encapsulation and growth. nih.govnih.gov Thiol-PEG derivatives, including this compound, are instrumental in the formation of these hydrogels, often through "click" chemistry reactions like thiol-ene photopolymerization. nih.gov This method allows for the rapid and efficient formation of hydrogels under cytocompatible conditions, meaning it does not harm the cells being encapsulated. nih.govresearchgate.net
The resulting PEG-based hydrogels are highly tunable. By adjusting the concentration and structure of the PEG precursors, researchers can control the hydrogel's physical properties, such as stiffness and mesh size, to mimic those of specific tissues. nih.gov This is critical as these properties are known to influence cell behavior, including proliferation and differentiation. A variety of cell types have been successfully encapsulated in PEG-norbornene hydrogels, including fibroblasts, mesenchymal stem cells (MSCs), and pancreatic β-cells. nih.govresearchgate.net
Furthermore, this compound can be used to functionalize existing scaffolds. Scaffolds provide the structural support for tissue regeneration, and their surface properties are paramount for successful cell integration. nih.gov The carboxylic acid end of this compound can be used to covalently attach bioactive molecules, such as growth factors or adhesion peptides, to the scaffold surface. vectorlabs.com This functionalization enhances the scaffold's ability to support cellular growth and guide tissue development. nih.gov
| Property | Controlling Factor | Impact on Cell Behavior | Relevant Research Findings |
|---|---|---|---|
| Stiffness (Elastic Modulus) | - Polymer concentration
| - Influences cell spreading, proliferation, and differentiation. | - Thiol-ene hydrogels offer tunable mechanical properties. nih.gov |
| Mesh Size | - PEG chain length
| - Affects nutrient and waste transport to and from encapsulated cells. | - Step-growth thiol-ene hydrogels can yield larger mesh sizes compared to chain-growth polymerization. nih.gov |
| Degradability | - Incorporation of hydrolytically or enzymatically labile crosslinkers. | - Allows for cell-mediated remodeling of the scaffold and tissue integration. | - Enzyme-sensitive thiol-ene hydrogels have been developed for controlled release and cell retrieval. nih.gov |
| Biofunctionality | - Covalent attachment of bioactive molecules (e.g., RGD peptides). | - Promotes specific cell adhesion and signaling. | - Thiol-functionalized RGD peptides on gold surfaces promote cell adhesion. berkeley.edu |
Modulation of Cellular Adhesion and Proliferation on Functionalized Surfaces
Controlling cell adhesion is fundamental in tissue engineering to guide the organization of cells into functional tissues. The surface modification capabilities of this compound are central to this endeavor. The hydrophilic and non-fouling nature of the PEG chain helps to prevent non-specific protein adsorption and cell adhesion on surfaces where it is not desired. bionavis.com
Conversely, the terminal groups of this compound can be used to promote specific cell adhesion. The thiol group can anchor the molecule to gold surfaces, creating a self-assembled monolayer (SAM). berkeley.edu The carboxylic acid group can then be used to immobilize cell-adhesive ligands, such as the arginine-glycine-aspartic acid (RGD) peptide, which is a well-known motif for integrin-mediated cell adhesion. berkeley.edu By creating patterns of these functionalized surfaces, researchers can spatially control where cells attach and grow.
Studies have shown that the density of grafted PEG-thiol derivatives on a surface can influence cellular attachment. bionavis.comresearchgate.net Lower PEG-thiol density can lead to increased mesenchymal stem cell (MSC) attachment, while high densities can resist cell adhesion. bionavis.comresearchgate.net This ability to tune the surface properties allows for the creation of environments that can either promote or inhibit cell adhesion and proliferation as needed for a specific tissue engineering application.
| Surface | Modification | Cell Type | Key Finding |
|---|---|---|---|
| Gold | Thiol-functionalized RGD peptide | NIH 3T3 fibroblasts | Demonstrated spatiotemporal control of cell adhesion and detachment. berkeley.edu |
| Gold Sensor Chips | Range of PEG-thiol derivatives | Mesenchymal Stem Cells (MSCs) | MSC attachment increased as PEG-thiol surface coverage decreased. bionavis.comresearchgate.net |
This compound in Vaccine Development and Immunomodulation Research
The application of this compound in vaccine development and immunomodulation is an emerging area of research. The principles of PEGylation and the reactivity of the thiol group suggest several potential uses in designing advanced vaccine delivery systems and immunomodulatory agents.
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in pharmacology to improve the therapeutic properties of proteins, peptides, and nanoparticles. In the context of immunology, PEGylation of antigenic peptides has been shown to have immunomodulatory effects. For instance, systemic vaccination with PEGylated peptides can lead to increased frequencies of regulatory T cells (Tregs) and reduced pro-inflammatory responses. nih.govnih.gov This suggests a potential role for this compound in developing tolerogenic vaccines for autoimmune diseases or allergies. The extended bioavailability of PEGylated peptides is a key factor in their enhanced tolerogenic efficacy. nih.govnih.gov
The thiol group of this compound offers a reactive handle for conjugation to vaccine components. For example, it can be used to attach antigens or adjuvants to carrier systems like nanoparticles. Thiolated nanoparticles have been explored for their mucoadhesive properties, which can be beneficial for mucosal vaccine delivery. nih.gov The ability of thiolated polymers to form disulfide bonds with mucus glycoproteins can increase the residence time of the vaccine at the mucosal surface, potentially leading to an enhanced immune response.
Furthermore, this compound could be used to functionalize the surface of nanoparticles or liposomes to create targeted drug delivery systems for immunomodulatory drugs. The carboxylic acid group can be conjugated to targeting ligands that direct the carrier to specific immune cells.
While direct studies on this compound in vaccine formulations are limited, the known properties of its constituent parts provide a strong rationale for its investigation in this field.
| Application Area | Potential Role of this compound | Underlying Principle | Supporting Evidence (General) |
|---|---|---|---|
| Tolerogenic Vaccines | Conjugation to antigenic peptides to induce immune tolerance. | PEGylation can increase the bioavailability and alter the immunogenicity of peptides, favoring regulatory T cell responses. | PEGylated antigenic peptides have been shown to increase Treg frequencies and reduce pro-inflammatory responses. nih.govnih.gov |
| Vaccine Delivery Systems | - Surface modification of nanoparticles or liposomes.
| - Thiol groups can enhance mucoadhesion.
| Thiolated nanoparticles exhibit enhanced mucoadhesive properties. nih.gov |
| Targeted Immunomodulation | Component of targeted drug delivery systems for immunomodulatory agents. | The carboxylic acid can be conjugated to targeting ligands for specific immune cells. | The principles of targeted drug delivery are well-established in various therapeutic areas. |
In Vitro and in Vivo Research Paradigms for Thiol Peg12 Acid Conjugates
Assessment of Biocompatibility and Cytotoxicity in Diverse Cellular Models
The evaluation of biocompatibility and cytotoxicity is fundamental to assessing the potential of Thiol-PEG12-acid conjugates for therapeutic applications. Studies have investigated their effects across various cell types, including normal and cancerous cells, to determine their safety and efficacy profiles.
Research involving WR1065 conjugated to thiol-PEG polymers (e.g., 4SP65 and 1LP65) demonstrated distinct cellular responses. In normal human epithelial cells (NHMECs), these conjugates exhibited growth enhancement or inhibition rather than cytotoxicity. Specifically, treatments with 5 and 15 µM of 4SP65 greatly enhanced NHMEC growth by 336% and 286%, respectively, compared to control cells, while a concentration of 50 µM resulted in 68% of control cell growth. In contrast, these conjugates induced dose-dependent cytostasis and cytolysis in cancer cell lines. For instance, the 4SP65 conjugate achieved near-complete cell death (LC99) at an average concentration of 11.2 ± 1.2 µM, whereas amifostine, a comparative agent, showed limited cytostatic effects and no cytolytic activity nih.gov.
Further investigations into doxorubicin (B1662922) (DOX) conjugated to fibrinogen (Fbg) microspheres using SM(PEG)12 linkers indicated mild toxicity in tumor cells while maintaining cell viability. This contrasts with free DOX, which exhibited high toxicity towards both normal and cancer cells, highlighting the specificity imparted by the carrier system dovepress.com.
Studies on exatecan (B1662903) conjugates, which incorporate advanced linker technologies, have shown potent cytotoxicity against HER2-positive cancer cell lines such as SK-BR-3 and HCC-78, with reported EC50 values in the ng/mL range. These conjugates had no observable effect on HER2-negative cell lines like MDA-MB-468, underscoring their targeted action aacrjournals.org.
Table 7.1: In Vitro Cytotoxicity of Thiol-PEGylated Conjugates in Cancer Cell Lines
| Conjugate Type (Example) | Cell Line Tested | Endpoint | Result | Reference |
| WR1065-PEG (4SP65) | NHMECs | Growth | Enhanced growth (336% at 5 µM, 286% at 15 µM), inhibited at 50 µM | nih.gov |
| WR1065-PEG (4SP65) | Various Cancer | LC99 | 11.2 ± 1.2 µM (near-complete cell death) | nih.gov |
| WR1065-PEG (1LP65) | Various Cancer | LC99 | 126 ± 15.8 µM | nih.gov |
| DOX-SM(PEG)12-Fbg Microspheres | Tumor Cells | Toxicity | Mild toxicity | dovepress.com |
| Exatecan Conjugates | SK-BR-3, HCC-78 | EC50 | Potent cytotoxicity (ng/mL range) | aacrjournals.org |
Evaluation of Bioconjugate Stability in Various Biological Media and Physiologic Conditions
The stability of this compound conjugates in biological environments is critical for their effective delivery and function. Research has focused on assessing their integrity in plasma, serum, and under various physiological conditions to prevent premature drug release or degradation.
Studies comparing maleimide-PEG and mono-sulfone-PEG conjugates have revealed differences in their stability. While both showed good stability in phosphate-buffered saline (PBS) for seven days at 37°C with minimal loss (<5%) in mono-PEGylated products, maleimide-PEG adducts are susceptible to deconjugation via retro-Michael reactions frontiersin.orgnih.gov. In the presence of glutathione (B108866) (GSH), a competing thiol, maleimide-PEG retained approximately 70% conjugation, whereas mono-sulfone-PEG maintained over 95% conjugation frontiersin.orgnih.gov. Linkers employing maleamic acid moieties have demonstrated robust serum stability researchgate.net. Furthermore, PEGylation generally enhances the serum half-life and stability of conjugates researchgate.net. Non-cleavable linkers, which often include thioether bonds, are known for their stability in circulation mdpi.com.
In the context of antibody-drug conjugates (ADCs), PEG chains of varying lengths, including PEG12, have been incorporated to improve stability. ADCs with PEG8 and PEG12 showed 100% survival in mice over 28 days at a dose of 20 mg/kg, whereas conjugates with no PEG (PEG0) succumbed to toxicity, indicating the stabilizing role of PEGylation nih.gov.
Table 7.2: Stability of Thiol-PEGylated Conjugates in Biological Conditions
| Conjugate Type/Linker | Biological Medium/Condition | Duration | Stability Metric | Result | Reference |
| Maleimide-PEG Conjugates | PBS | 7 days | % Conjugation Remaining | <5% decrease (no GSH) | frontiersin.orgnih.gov |
| Maleimide-PEG Conjugates | PBS + 1 mM GSH | 7 days | % Conjugation Remaining | ~70% conjugation retained | frontiersin.orgnih.gov |
| Mono-sulfone-PEG Conjugates | PBS | 7 days | % Conjugation Remaining | <5% decrease (no GSH) | frontiersin.orgnih.gov |
| Mono-sulfone-PEG Conjugates | PBS + 1 mM GSH | 7 days | % Conjugation Remaining | >95% conjugation retained | frontiersin.orgnih.gov |
| Maleamic acid linker ADCs | Blood serum | N/A | Stability | Robust stability | researchgate.net |
| PEGylated ADCs (general) | Circulation | N/A | Half-life, Stability | Enhanced serum half-life and stability | researchgate.net |
| ADCs with PEG8/PEG12 | In vivo (mice) | 28 days | Survival Rate (20 mg/kg dose) | 100% survival | nih.gov |
| ADCs with PEG0 | In vivo (mice) | 28 days | Survival Rate (20 mg/kg dose) | Died | nih.gov |
Pharmacokinetic and Biodistribution Studies of this compound Conjugates in Preclinical Models
Pharmacokinetic (PK) and biodistribution studies are essential for understanding how this compound conjugates are absorbed, distributed, metabolized, and excreted (ADME) in living organisms. These studies, typically conducted in preclinical animal models, provide crucial data on circulation time, tissue targeting, and clearance mechanisms.
Studies involving DOTA-PEG12-conjugated anti-TAG-72 diabodies in athymic mice bearing LS-174T xenografts have provided significant insights. These conjugates demonstrated favorable biodistribution profiles, characterized by reduced kidney uptake and enhanced tumor targeting. For instance, PEG12 conjugates exhibited kidney uptake levels of approximately 10% injected dose per gram (%ID/g) at 24 hours, comparable to intact IgG, while non-PEGylated counterparts showed significantly higher uptake snmjournals.orgresearchgate.net. Tumor uptake for PEG12 conjugates was reported around 40-45 %ID/g at 24 hours, with tumor-to-blood ratios ranging from 8-10:1 snmjournals.org. The PEGylation also influenced the plasma half-life, with PEGylated diabodies showing prolonged circulation times (e.g., 36 hours for PEG3400-conjugated diabody) compared to non-PEGylated forms (18 hours) nih.gov. Increasing PEG chain length (e.g., from PEG12 to PEG48) further reduced kidney uptake and increased tumor uptake, suggesting a size-dependent effect on biodistribution nih.gov.
Table 7.3: Biodistribution and Pharmacokinetic Parameters of Thiol-PEGylated Conjugates in Preclinical Models
| Conjugate Type | Model System | Parameter | Value | Reference |
| DOTA-PEG12-anti-TAG-72 Diabody | Athymic mice, LS-174T xenografts | Tumor Uptake (24h) | 40–45 %ID/g | snmjournals.org |
| DOTA-PEG12-anti-TAG-72 Diabody | Athymic mice, LS-174T xenografts | Tumor-to-Blood Ratio (24h) | 8–10:1 | snmjournals.org |
| DOTA-PEG12-anti-TAG-72 Diabody | Athymic mice, LS-174T xenografts | Kidney Uptake (24h) | ~10 %ID/g | snmjournals.orgresearchgate.net |
| DOTA-PEG12-anti-TAG-72 Diabody | Athymic mice, LS-174T xenografts | Plasma Half-life (t1/2) | Prolonged (e.g., 36 h for PEG3400) vs. non-PEGylated (18 h) | nih.gov |
| ADCs with PEG12 linker | Rats/Mice | Clearance | Slower clearance compared to non-PEGylated controls | google.comaacrjournals.orggoogle.comgoogle.com |
| ADCs with PEG12 linker | Mice | Body Weight Change (50 mg/kg) | Minimal change (vs. death in non-PEGylated ADC) | researchgate.net |
| ADCs with PEG8/PEG12 | Mice | Survival Rate (20 mg/kg) | 100% | nih.gov |
Efficacy Assessment in Relevant Preclinical Disease Models
The ultimate measure of a this compound conjugate's utility lies in its efficacy in preclinical disease models. Research has demonstrated that conjugates incorporating this linker can exhibit enhanced therapeutic effects, often attributed to improved targeting, stability, and reduced off-target activity.
In cancer models, DOTA-PEG12-conjugated anti-TAG-72 diabodies have shown promising tumor targeting, as evidenced by high tumor uptake and favorable tumor-to-blood ratios, which are indicative of effective delivery to tumor sites snmjournals.orgresearchgate.netnih.gov. This targeted delivery, combined with the inherent properties of PEG, can translate to improved therapeutic outcomes.
The use of PEGylated linkers in ADCs has consistently led to enhanced in vivo efficacy. For example, ADCs featuring PEG12 linkers have demonstrated superior antitumor activity compared to their non-PEGylated counterparts google.comaacrjournals.org. Studies have reported complete tumor regression in mouse models treated with PEG12-conjugated ADCs rsc.org. Furthermore, exatecan conjugates, utilizing advanced linker technologies that can be integrated with PEGylation strategies, have shown superior in vivo efficacy in xenograft models, exhibiting improved target-mediated killing and bystander effects aacrjournals.org. The improved pharmacokinetic profiles and reduced toxicity associated with PEGylation (including PEG12) contribute to a wider therapeutic window and more effective disease control researchgate.netnih.gov.
Table 7.4: Efficacy of Thiol-PEGylated Conjugates in Preclinical Models
| Conjugate Type | Preclinical Model | Efficacy Metric/Outcome | Reference |
| DOTA-PEG12-anti-TAG-72 Diabody | LS-174T xenografts | High tumor uptake, favorable tumor-to-blood ratios, effective PET imaging | snmjournals.orgresearchgate.netnih.gov |
| ADCs with PEG12 linker | Various cancer models | Superior antitumor activity, complete tumor regression in mouse models | google.comaacrjournals.orgrsc.org |
| Exatecan conjugates (with PEGylation potential) | Xenograft models | Superior in vivo efficacy, improved target-mediated killing, bystander effects | aacrjournals.org |
| ADCs with PEG8/PEG12 | Mice | Improved in vivo efficacy and tolerance compared to non-PEGylated ADCs | nih.gov |
Compound List
this compound
WR1065
Amifostine
DOTA-PEG12-Cys-VS
Anti-TAG-72 diabody
Doxorubicin (DOX)
Fibrinogen (Fbg)
Monomethyl auristatin E (MMAE)
Monomethyl auristatin F (MMAF)
Exatecan
Brentuximab vedotin
Ado-trastuzumab emtansine
Trastuzumab
Emerging Trends, Methodological Challenges, and Future Perspectives in Thiol Peg12 Acid Research
Integration with Advanced "Click" Chemistry and Bioorthogonal Reactions
The terminal thiol and carboxylic acid groups of Thiol-PEG12-acid provide orthogonal handles for sequential or simultaneous conjugation. However, the integration of this linker with more advanced "click" chemistry and bioorthogonal reactions is expanding its utility. These reactions are prized for their high efficiency, selectivity, and biocompatibility.
Thiol-PEG derivatives are increasingly being utilized in copper-free click chemistry reactions. For instance, the thiol group can be reacted with a maleimide-functionalized molecule, while the acid can be converted to an amine-reactive ester. More advanced applications involve the incorporation of moieties that can participate in reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine ligation. medchemexpress.commedchemexpress.eunih.govmagtech.com.cn For example, the carboxylic acid of this compound can be coupled to a molecule bearing a strained alkyne (e.g., dibenzocyclooctyne, DBCO) or a tetrazine. This functionalized this compound can then rapidly and specifically react with a corresponding azide (B81097) or trans-cyclooctene (B1233481) (TCO) tagged biomolecule, respectively. nanocs.netnanocs.net
The kinetics of these bioorthogonal reactions are a key consideration. Tetrazine ligation, in particular, is noted for its exceptionally fast reaction rates, which allows for efficient conjugation even at low concentrations of reactants. nih.govresearchgate.net This is a significant advantage for in vivo applications where concentrations are inherently limited.
Below is a table summarizing key bioorthogonal reactions involving Thiol-PEG derivatives:
| Reaction | Reacting Groups | Key Features | Typical Applications |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., DBCO, BCN) | Copper-free, high selectivity, good kinetics | Live cell imaging, in vivo conjugation, surface modification |
| Tetrazine Ligation | Tetrazine and a strained alkene (e.g., TCO) | Extremely fast kinetics, high specificity, bioorthogonal | Pre-targeted imaging and therapy, in vivo chemistry |
| Thiol-Maleimide Michael Addition | Thiol and Maleimide (B117702) | High efficiency, specific for thiols | Protein conjugation, surface immobilization |
Development of Cleavable and Environmentally Responsive this compound Linkers
A significant trend in linker technology is the development of cleavable systems that can release a payload in response to specific environmental triggers. While this compound itself is a stable linker, its structure can be modified to incorporate cleavable moieties. These responsive linkers are designed to be stable in circulation but to break down and release their cargo upon reaching the target site, such as a tumor microenvironment or a specific intracellular compartment.
Commonly employed cleavable functionalities that can be integrated into Thiol-PEG linkers include:
Disulfide Bonds: These are susceptible to cleavage by reducing agents like glutathione (B108866), which is present at significantly higher concentrations inside cells compared to the extracellular environment.
pH-Sensitive Linkers: Hydrazones and cis-aconityl linkages are examples of acid-labile groups that are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
Enzyme-Labile Linkers: Peptide sequences that are substrates for specific enzymes, such as matrix metalloproteinases (MMPs) that are overexpressed in many tumors, can be incorporated to achieve site-specific release.
The development of such smart linkers based on the this compound scaffold is a key area of research for targeted drug delivery systems. acs.org
Challenges and Advancements in Standardization and Quality Control for Academic and Commercial Production
The production of well-defined and highly pure this compound is crucial for its reliable performance in research and clinical applications. However, the synthesis of PEG derivatives can be challenging, often resulting in a distribution of chain lengths (polydispersity). For this compound, which has a discrete chain length of 12 ethylene (B1197577) glycol units, ensuring monodispersity is a primary quality control objective.
Key challenges in the standardization and quality control of this compound include:
Purity Assessment: Ensuring the absence of side-products from the synthesis, such as PEGs with two thiol or two acid groups, or unreacted starting materials.
Polydispersity: While discrete PEG products are the goal, contamination with other PEG chain lengths can occur.
Functional Group Integrity: Verifying that the thiol and carboxylic acid groups are intact and fully reactive.
Advanced analytical techniques are employed to address these challenges. nih.govchromatographyonline.comresearchgate.net High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is a powerful tool for assessing purity and molecular weight distribution. enovatia.com Nuclear magnetic resonance (NMR) spectroscopy is used to confirm the chemical structure and the integrity of the terminal functional groups. For quantitative analysis, techniques like charged aerosol detection (CAD) can be used alongside HPLC to quantify PEGylated species that lack a strong UV chromophore. thermofisher.com
The following table outlines common analytical techniques for the quality control of this compound:
| Analytical Technique | Parameter Assessed | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of impurities | High resolution, quantitative |
| Mass Spectrometry (MS) | Molecular weight confirmation, polydispersity | High sensitivity, structural information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, functional group integrity | Detailed structural elucidation |
| Charged Aerosol Detection (CAD) | Quantification of non-chromophoric compounds | Universal detection for non-volatile analytes |
Computational Modeling and Simulation of this compound Interactions at Molecular and Supramolecular Levels
Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for understanding the behavior of PEGylated systems at the molecular level. acs.orgnih.govnih.gov These simulations can provide insights into the conformation of this compound linkers when conjugated to biomolecules or attached to surfaces.
Key areas where computational modeling is being applied include:
Conformational Analysis: Predicting the three-dimensional structure of this compound and how its conformation changes upon conjugation. molsimlab.com
Interactions with Biomolecules: Simulating the interactions between the PEG linker and the surface of a protein or nanoparticle to understand how PEGylation affects protein stability and function.
Surface Properties: Modeling the behavior of this compound when used to functionalize surfaces, such as gold nanoparticles or lipid bilayers, to predict properties like hydrophilicity and protein resistance. acs.org
Supramolecular Assembly: Simulating how this compound-modified molecules self-assemble into larger structures, such as micelles or vesicles.
These computational approaches can guide the rational design of this compound-based conjugates and nanomaterials with optimized properties for specific biomedical applications.
Overcoming Translational Challenges for this compound-based Technologies in Biomedical Applications
Despite the promising preclinical data for many PEGylated therapeutics and nanomedicines, the translation of these technologies into clinical practice faces several hurdles. researchgate.netnih.govnih.govresearchgate.net These challenges are also relevant to technologies based on this compound.
Major translational challenges include:
Immunogenicity: Although PEG is generally considered to be non-immunogenic, there is growing evidence of pre-existing and treatment-induced anti-PEG antibodies in a significant portion of the population. creativepegworks.comnih.gov These antibodies can lead to accelerated clearance of PEGylated drugs and, in some cases, hypersensitivity reactions.
Regulatory Hurdles: The regulatory pathway for PEGylated products can be complex. nih.govdiversatechnologies.com Demonstrating product consistency, characterizing the PEGylated species, and assessing the potential for immunogenicity are key requirements.
Manufacturing and Scale-up: The large-scale production of highly pure and well-characterized this compound and its conjugates under Good Manufacturing Practice (GMP) conditions can be challenging and costly.
"PEG-adox": While PEGylation can prolong circulation time, it can also hinder the cellular uptake and endosomal escape of drug delivery systems, a phenomenon sometimes referred to as the "PEG dilemma."
Strategies to overcome these challenges include the development of less immunogenic PEG alternatives, the use of shorter or cleavable PEG linkers, and the implementation of robust analytical and manufacturing processes. creativepegworks.combiochempeg.com
Q & A
Q. What are the structural and functional characteristics of Thiol-PEG12-acid, and how do they influence its reactivity in conjugation protocols?
this compound (HS-PEG12-CH2CH2COOH, CAS 1032347-93-5) contains a 12-unit polyethylene glycol (PEG) spacer, a terminal thiol (-SH), and a carboxylic acid (-COOH) group. The PEG spacer enhances hydrophilicity and solubility in aqueous media, while the thiol enables reactions with maleimides, gold surfaces, and other sulfhydryl-reactive substrates. The carboxylic acid can form stable amide bonds with primary amines via carbodiimide crosslinkers (e.g., EDC/HATU) . Its molecular formula (C27H54O14S, MW 634.8) and purity (≥95%, validated by NMR and HPLC) are critical for reproducibility in bioconjugation .
Q. How should researchers handle and store this compound to maintain its stability and reactivity?
The compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C in airtight, light-protected containers to prevent oxidation of the thiol group. Avoid repeated freeze-thaw cycles, and reconstitute aliquots in degassed buffers (e.g., PBS, pH 6.5–7.5) immediately before use. Thiol reactivity can be validated using Ellman’s assay .
Q. What are the standard protocols for conjugating this compound to proteins or nanoparticles?
For protein conjugation:
- Activate the carboxylic acid with EDC/sulfo-NHS for 15–30 minutes.
- React with lysine residues on the target protein at a molar ratio of 3:1 (PEG:protein) for 2 hours at 4°C.
- Purify via size-exclusion chromatography to remove unreacted PEG . For gold nanoparticle functionalization:
- Incubate this compound with nanoparticles at 25°C for 24 hours.
- Centrifuge to remove excess PEG and characterize by UV-Vis spectroscopy or TEM .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across experimental setups?
Discrepancies often arise from variations in pH, ionic strength, or competing reactions (e.g., thiol oxidation). To address this:
- Use anaerobic conditions or antioxidants (e.g., TCEP) to preserve thiol reactivity.
- Quantify conjugation efficiency via MALDI-TOF (for proteins) or fluorescence labeling (for nanoparticles).
- Compare results with controls lacking PEG or using inert PEG derivatives (e.g., mPEG-thiol) .
Q. What experimental strategies optimize the solubility and biocompatibility of this compound in drug delivery systems?
- Solubility: Pre-hydrate this compound in PBS (pH 7.4) at 4°C for 24 hours before mixing with hydrophobic drugs.
- Biocompatibility: Test cytotoxicity using in vitro assays (e.g., MTT) with HEK293 or HeLa cells.
- Drug loading: Use nanoprecipitation or emulsion techniques, with dynamic light scattering (DLS) to monitor particle size and polydispersity .
Q. How can researchers validate the absence of side reactions (e.g., disulfide formation) during this compound-mediated surface functionalization?
- Perform X-ray photoelectron spectroscopy (XPS) to confirm sulfur oxidation states on modified surfaces.
- Use LC-MS to detect disulfide-linked dimers in solution-phase reactions.
- Compare functionalization outcomes with and without reducing agents (e.g., DTT) .
Q. What methodologies ensure reproducible synthesis and characterization of this compound conjugates in multi-step reactions?
- Synthesis: Monitor reaction progress via thin-layer chromatography (TLC) or reverse-phase HPLC.
- Characterization: Use ¹H/¹³C NMR to verify PEG spacer integrity and FT-IR to confirm amide bond formation.
- Quality control: Establish batch-specific certificates of analysis (CoA) with purity ≥95% and endotoxin levels <0.1 EU/mg .
Q. How do researchers address challenges in quantifying this compound’s molar concentration in complex biological matrices?
- UV-Vis quantification: Use the thiol-specific DTNB assay (absorbance at 412 nm).
- Fluorescent tagging: React with maleimide-functionalized dyes (e.g., Alexa Fluor 488) and measure fluorescence intensity against a standard curve.
- LC-MS/MS: Employ isotope-labeled internal standards (e.g., ¹³C-PEG derivatives) for high sensitivity .
Methodological Design Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based drug delivery studies?
- Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves.
- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
- Validate assumptions of normality and homoscedasticity using Shapiro-Wilk and Levene’s tests .
Q. How should researchers design experiments to compare this compound’s performance with other PEGylation agents (e.g., Thiol-PEG8-acid)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
